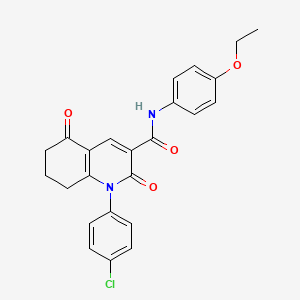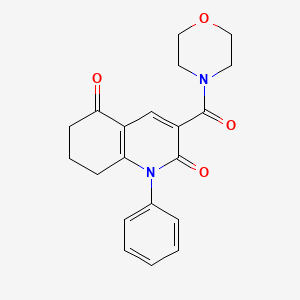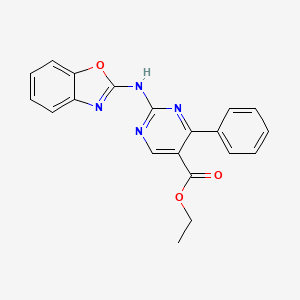![molecular formula C19H27N7O B3565325 N-(4,7-DIMETHYL-2-QUINAZOLINYL)-N-[5-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINAN-2-YLIDEN]AMINE](/img/structure/B3565325.png)
N-(4,7-DIMETHYL-2-QUINAZOLINYL)-N-[5-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINAN-2-YLIDEN]AMINE
Descripción general
Descripción
This compound could potentially belong to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
In both rigid and flexible approaches, molecules have been selected based on re-ranking, H bond, and MolDock scores .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, the molecular weight was found to be 411.5 g/mol . It also had a topological polar surface area of 73.2 Ų .Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the D1 protein of photosystem-II (PS-II) . The D1 protein is a key component of the PS-II complex, which plays a crucial role in the process of photosynthesis .
Mode of Action
The compound binds at the QB binding site of the D1 protein of PS-II . This binding blocks the electron transfer in photosynthesis, thereby inhibiting the process . The QB binding site is located in the thylakoid membrane of the chloroplast .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain . By binding to the D1 protein of PS-II, the compound disrupts the flow of electrons through this pathway, leading to the inhibition of photosynthesis .
Result of Action
The result of the compound’s action is the inhibition of photosynthesis, which can lead to the death of the organism . In the specific case of the weed Phalaris minor, the compound has shown comparable activity to the reference herbicide isoproturon
Propiedades
IUPAC Name |
4,7-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-14-3-4-16-15(2)22-19(23-17(16)11-14)24-18-20-12-26(13-21-18)6-5-25-7-9-27-10-8-25/h3-4,11H,5-10,12-13H2,1-2H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHKUPJIIYPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B3565257.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3565264.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3565269.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3565278.png)
![1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B3565282.png)
![1-[2-(DIETHYLAMINO)ETHYL]-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B3565286.png)



![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(4-morpholinyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3565329.png)
![5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B3565336.png)
![1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE](/img/structure/B3565341.png)

